6-(4-Cyanophenyl)picolinic acid
Overview
Description
6-(4-Cyanophenyl)picolinic acid is a chemical compound with the molecular formula C13H8N2O2 and a molecular weight of 224.22 . It is also known as 6-(4-cyanophenyl)pyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring attached to a carboxylic acid group and a phenyl ring with a cyano group . The canonical SMILES representation is C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C#N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 224.22 and a molecular formula of C13H8N2O2 . It has a complexity of 326 and a topological polar surface area of 74Ų . The compound is canonicalized, with a covalently-bonded unit count of 1 .Scientific Research Applications
Coordination Chemistry and Sensitization
Picolinic acid derivatives have been utilized as ligands in the synthesis of metal complexes. For instance, phosphoryl picolinic acids serve as effective sensitizers for europium and terbium, showcasing their potential in luminescence applications. These ligands, when complexed with lanthanide ions, exhibit enhanced stability and luminescent properties, making them suitable for photophysical studies and potential applications in sensing and bioimaging (Andres & Chauvin, 2011).
Material Science and OLEDs
Picolinic acid derivatives are critical in the development of materials for organic light-emitting diodes (OLEDs). The synthesis and characterization of iridium complexes containing picolinic acid derivatives have shown promising optoelectronic properties. These materials offer a pathway to improve the performance of polymer light-emitting devices, highlighting the role of picolinic acid derivatives in advancing OLED technology. For example, iridium complexes with picolinic acid N-oxide as the ancillary ligand have been synthesized for applications in phosphorescent organic light-emitting diodes, demonstrating high efficiency and bright deep-blue emissions (Seo et al., 2010).
Catalysis and Coordination Polymers
Picolinate derivatives have been used to synthesize coordination polymers with metals such as zinc and cadmium. These polymers exhibit unique structural features and have been explored for their photocatalytic activity, contributing to the understanding of their potential in environmental applications and material chemistry (Gu et al., 2017).
Environmental and Biological Applications
The biodegradation of picolinic acid by specific bacterial strains, such as Rhodococcus sp., has been studied, demonstrating the potential for bioremediation of environments polluted with picolinic acid. This research provides insights into the metabolic pathways involved in the degradation of picolinic acid and its derivatives, highlighting their significance in environmental science (Zhang et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-(4-Cyanophenyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function . This interaction results in the compound’s anti-infective and immunomodulatory effects .
Biochemical Pathways
The compound affects the biochemical pathways related to zinc transport . It is a pyridine carboxylate metabolite of tryptophan and plays a key role in zinc transport . The disruption of zinc binding in ZFPs can affect the downstream effects of these pathways .
Result of Action
The result of the compound’s action is its anti-viral effects . It has been shown to be an anti-viral both in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Biochemical Analysis
Biochemical Properties
Picolinic acid, a related compound, is known to have broad-spectrum antiviral activity against enveloped viruses . It inhibits the entry of these viruses by targeting viral-cellular membrane fusion
Cellular Effects
Picolinic acid has been shown to have antiviral activity against several viruses, including SARS-CoV-2 and influenza A virus, in preclinical animal models . It inhibits the entry of these viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Molecular Mechanism
As mentioned earlier, picolinic acid inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis
Metabolic Pathways
Picolinic acid is a byproduct of tryptophan metabolism, which is endogenously produced in humans and other mammals
Properties
IUPAC Name |
6-(4-cyanophenyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-4-6-10(7-5-9)11-2-1-3-12(15-11)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOFKVSKLJDCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687001 | |
Record name | 6-(4-Cyanophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-53-6 | |
Record name | 6-(4-Cyanophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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